molecular formula C12H11NO B052144 4-Hydroxydiphenylamine CAS No. 122-37-2

4-Hydroxydiphenylamine

Cat. No. B052144
CAS RN: 122-37-2
M. Wt: 185.22 g/mol
InChI Key: JTTMYKSFKOOQLP-UHFFFAOYSA-N
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Patent
US07750156B2

Procedure details

0.93 g of aniline, 2.24 g of 1,4-cyclohexanedione and 1.4 ml of triethylamine were heated with stirring in 15 ml of ethanol at 50° C. to 60° C. and reacted in air for 8 hours. During the reaction, ethanol was added as needed. After concentrating the reaction mixture under reduced pressure, the resultant was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) and 0.50 g of N-(4-hydroxyphenyl)aniline was obtained (yield 27.4%).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1(=[O:15])[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1.C(N(CC)CC)C>C(O)C>[OH:15][C:8]1[CH:9]=[CH:10][C:11]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.24 g
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted in air for 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 27.4%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.